(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(4S)-4-amino-3,4-dihydro-2H-chromene-6-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-2,5,9H,3-4,12H2/t9-/m0/s1 |
InChI Key |
CJCVXXBBYAULKR-VIFPVBQESA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2)C#N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Multicomponent and Cyclization Approaches
a. Ring Cyclization via Multicomponent Reactions
Research indicates that the benzopyran ring can be synthesized through multicomponent reactions involving substituted resorcinols, malononitrile, and aromatic aldehydes. These reactions typically proceed under mild conditions, employing catalysts such as diethylamine, DBU, or organocatalysts, facilitating the formation of chromene derivatives with high yields and stereoselectivity.
Resorcinol derivative + Malononitrile + Aromatic aldehyde → Cyclization to benzopyran derivative
Catalysts: Diethylamine, DBU, potassium phthalimide-N-oxyl (PoPINO), silica gel-based amino-functionalized catalysts.
Conditions: Reflux in ethanol, aqueous media, or water; room temperature for some protocols.
b. Green Synthesis Using Organocatalysts
Recent advances include the use of eco-friendly catalysts such as PoPINO and recyclable silica gel-based catalysts, enabling high-yield synthesis with minimal environmental impact. These methods often involve one-pot reactions, reducing steps and waste.
Functionalization of Heterocyclic Intermediates
a. Bromination and Nucleophilic Substitution
Patents describe the bromination of benzopyran derivatives using N-bromosuccinimide (NBS), followed by nucleophilic substitution with amino groups to introduce the amino functionality at the 4-position. This step often involves the formation of intermediates like (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile via substitution reactions on brominated intermediates.
Benzopyran derivative + NBS → Brominated intermediate
Brominated intermediate + Amine (e.g., ammonia or primary amines) → Amino derivative
- Solvents: Chloroform, acetonitrile, or ethanol.
Data Tables and Research Outcomes
| Method | Key Reactants | Catalysts/Conditions | Yield | Remarks |
|---|---|---|---|---|
| Multicomponent cyclization | Resorcinol, malononitrile, aromatic aldehyde | Diethylamine, reflux | 87–96% | Environmentally friendly, high efficiency |
| Bromination + amino substitution | Benzopyran derivative, NBS, ammonia | Chloroform, reflux | Not specified | Stereoselective amino group introduction |
| Asymmetric synthesis | (S)-malic acid derivatives | Controlled temperature, acyl chlorides | Enantiomeric excess >90% | High stereoselectivity |
Research Outcomes and Perspectives
Research indicates that the synthesis of (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile benefits from multicomponent reactions, catalytic cyclizations, and chiral auxiliaries, providing high yields, stereoselectivity, and environmentally benign conditions. Recent innovations focus on green chemistry principles, recyclability of catalysts, and scalable processes, making this compound accessible for pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitrile groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Structural Analogs from the Building Blocks Catalogue
lists structurally related compounds, enabling direct comparisons:
Key Observations :
- Halogen Variation : The hydrochloride salt contains chlorine, while the brominated analog substitutes bromine. Halogen type influences physicochemical properties; bromine’s larger atomic radius may increase molecular weight and alter lipophilicity compared to chlorine .
- Stereochemistry: The (4S) configuration in the target compound is critical for chiral recognition in biological systems, a feature absent in non-chiral analogs.
Comparison with Bioactive Amino-Substituted Heterocycles
- Core Structure : The auxin is a picolinic acid derivative with a pyridine ring, whereas the target compound features a benzopyran scaffold.
- Bioactivity : The auxin’s trichloro substitutions and carboxylate group confer potent plant growth-regulating activity , while the nitrile group in the target compound may confer distinct reactivity or binding preferences.
Data Tables for Key Compounds
Table 1: Physicochemical Properties
| Property | (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride | Brominated Analog |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClN₂O | C₁₀H₁₀BrNO |
| Molecular Weight (g/mol) | 210.66 | 240.10 |
| CAS Number | 774-79-8 | Not provided |
Biological Activity
(4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is a compound belonging to the benzopyran family, which has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is . The compound features a benzopyran core structure, which is significant in medicinal chemistry due to its diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 178.20 g/mol |
| SMILES | NC1=CC=C2C(=C1)C(=C(O)C2)C#N |
| InChI | InChI=1S/C10H10N2O/c1-7-5-8(11)9(12)10(7)6-3/h5-6,12H,11H2,1H3 |
Neuropharmacological Effects
Studies have indicated that benzopyran derivatives can interact with neurotransmitter systems. For example, the compound's structural analogs have demonstrated affinity for serotonin receptors (5-HT1A), which are crucial in regulating mood and anxiety . This suggests that (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile may possess neuropharmacological properties worth exploring further.
Study 1: Serotonergic Activity
In a study examining the serotonergic activity of benzopyran derivatives, it was found that certain compounds exhibited high selectivity for 5-HT1A receptors. The dextrorotatory enantiomer of a related compound showed better binding affinity compared to other receptor subtypes . This indicates a potential therapeutic role for (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile in treating mood disorders.
Study 2: Antimicrobial Efficacy
While specific data on (4S)-4-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is scarce, related compounds have been tested for their antimicrobial properties. For instance, derivatives showed varying degrees of inhibition against Bacillus subtilis and Candida albicans, highlighting the potential for new antibiotic agents derived from this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
